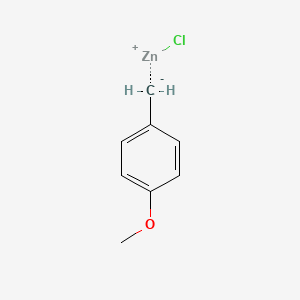

4-Methoxybenzylzinc chloride

Description

Historical Development and Contemporary Significance of Organometallic Reagents

The journey of organometallic chemistry began in 1849 with Sir Edward Frankland's synthesis of diethylzinc. wikipedia.orgdigitellinc.comuni-muenchen.de This pioneering work not only introduced the first organozinc compounds but also laid the foundation for the theory of chemical valence. digitellinc.comreagent.co.ukacs.org Despite their early discovery, organozinc reagents were largely overshadowed by the more reactive Grignard reagents for over a century. researchgate.net

The latter half of the 20th century witnessed a resurgence in the use of organozinc compounds, driven by the development of powerful transition metal-catalyzed cross-coupling reactions. The Nobel Prize-winning Negishi coupling, which utilizes organozinc reagents to form carbon-carbon bonds with exceptional efficiency and selectivity, stands as a testament to their contemporary significance. uni-muenchen.dewikipedia.orgorganic-chemistry.orgnumberanalytics.com Today, organozinc reagents are employed in a wide array of synthetic transformations, including the venerable Reformatsky reaction, which has been a staple in organic synthesis since its discovery in 1887, and the Simmons-Smith cyclopropanation. uni-muenchen.debyjus.comwikipedia.orgiitk.ac.in

The ability of organozinc compounds to tolerate a wide variety of functional groups and their participation in highly regio- and enantioselective transformations have solidified their position as essential tools for the modern organic chemist. researchgate.net

Overview of Benzylic Organozinc Reagents in Synthetic Chemistry

Benzylic organozinc reagents, a specific subclass of organozinc compounds, are particularly valuable due to the unique reactivity of the benzylic carbon. These reagents are instrumental in the construction of molecules containing the benzyl (B1604629) motif, a common structural element in many natural products and pharmaceuticals. d-nb.infouni-muenchen.de

The preparation of benzylic zinc reagents can be achieved through several methods, including the direct insertion of zinc into benzylic halides and the transmetalation of corresponding Grignard reagents. d-nb.info The presence of a lithium chloride salt is often used to facilitate the direct insertion of zinc dust into benzylic chlorides, leading to the formation of highly functionalized benzylic zinc chlorides in excellent yields. uni-muenchen.de These reagents are generally stable and can be stored for extended periods without significant loss of reactivity. uni-muenchen.de

Benzylic organozinc reagents participate in a variety of carbon-carbon bond-forming reactions, including:

Negishi Coupling: Cross-coupling with aryl and heteroaryl halides, catalyzed by palladium or nickel, to form diarylmethane structures. organic-chemistry.orgrsc.org

Addition to Carbonyls: Reaction with aldehydes and ketones to produce secondary and tertiary benzylic alcohols.

Addition to Imines: Formation of α-branched secondary amines. researchgate.net

The versatility of benzylic organozinc reagents makes them powerful intermediates for the synthesis of a diverse range of polyfunctionalized molecules. d-nb.infouni-muenchen.de

Academic Research Focus on 4-Methoxybenzylzinc Chloride as a Key Synthetic Intermediate

Within the family of benzylic organozinc reagents, this compound has emerged as a subject of significant academic and industrial interest. uni-muenchen.dersc.org The methoxy (B1213986) group on the aromatic ring influences the electronic properties of the reagent, and its presence is a key feature in numerous biologically active molecules.

Research efforts have focused on optimizing the preparation of this compound and expanding its applications in complex molecule synthesis. Key areas of investigation include:

Efficient Synthesis: The development of mild and efficient methods for its preparation, often utilizing a LiCl-mediated direct insertion of zinc into 4-methoxybenzyl chloride. uni-muenchen.de Another common route involves the transmetalation of the corresponding Grignard reagent, 4-methoxybenzylmagnesium chloride, with zinc chloride.

Cross-Coupling Reactions: Its use in transition metal-catalyzed cross-coupling reactions is a major focus. For instance, it has been successfully employed in cobalt-catalyzed cross-couplings with aryl and heteroaryl bromides and chlorides to produce functionalized diarylmethanes. rsc.org It also participates in Negishi couplings with various partners. diva-portal.orgacs.org

Synthesis of Bioactive Molecules: this compound serves as a crucial building block in the synthesis of complex natural products and pharmaceuticals. For example, it has been utilized in the synthesis of the alkaloid papaverine (B1678415) and in the preparation of N-benzylic ephedrine (B3423809) derivatives. uni-muenchen.dethieme-connect.de

Addition Reactions: Its nucleophilic addition to various electrophiles, such as N,O-acetals to form 1-benzylisoindolines and 1-benzyl-tetrahydroisoquinolines, has been explored. rsc.org

The consistent and successful application of this compound in the synthesis of diverse and complex molecular architectures underscores its importance as a key synthetic intermediate.

Propriétés

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXMADQMVPOCK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400188 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-17-7 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxybenzylzinc Chloride

Direct Oxidative Insertion Strategies

Activation of Zinc Metal for Enhanced Reactivity

Commercial zinc powder is often coated with a passivating layer of zinc oxide, which hinders its reaction with organic halides. ucl.ac.uk To overcome this, several activation methods have been developed to either remove this oxide layer or to increase the surface area and reactivity of the metal.

Common chemical activation methods include:

Pre-treatment with Acids or Activating Agents: Washing the zinc dust with agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride can effectively activate the metal surface. wikipedia.org Trimethylsilyl chloride is believed to remove the passivating oxide layers, exposing fresh zinc metal. nih.gov

Use of Rieke Zinc: Highly reactive "Rieke zinc" can be prepared by the in-situ reduction of zinc chloride (ZnCl₂) with a reducing agent like potassium. wikipedia.org This form of zinc is much more reactive than commercial zinc dust.

Mechanical Activation: Techniques like ball-milling can be used for the mechanical activation of zinc, which avoids the need for chemical activators, inert atmospheres, or dry solvents. ucl.ac.uk

The goal of these activation strategies is to facilitate the initial oxidative addition step, which is crucial for the formation of the organozinc reagent. nih.govucl.ac.uk

Influence of Halide Precursors (4-Methoxybenzyl Chloride and Bromide)

The nature of the halide in the 4-methoxybenzyl precursor plays a significant role in the rate and efficiency of the oxidative insertion. Generally, the reactivity of organic halides towards zinc insertion follows the order: Iodide > Bromide > Chloride. While alkyl iodides are highly reactive, the corresponding chlorides and the less expensive alkyl bromides are also commonly used. organic-chemistry.org

For benzylic systems like 4-methoxybenzyl halides, both the chloride and bromide are viable precursors. The chloride is a common starting material for generating the Grignard reagent, which can then be transmetalated. uni-muenchen.dechemicalbook.com Direct insertion into benzylic chlorides is also feasible, particularly with highly activated zinc and the presence of additives like lithium chloride. uni-muenchen.de The use of 4-methoxybenzyl bromide can also be effective, often providing a good balance between reactivity and cost for the direct synthesis of organozinc reagents. organic-chemistry.org

Role of Additives in Insertion Efficiency (e.g., Lithium Chloride)

The addition of lithium chloride (LiCl) has been a significant breakthrough in the synthesis of organozinc reagents, including 4-methoxybenzylzinc chloride. uni-muenchen.de LiCl is not primarily an activator of the zinc metal itself but rather acts to facilitate the solubilization of the organozinc halide formed on the metal surface. wikipedia.orgresearchgate.netmorressier.com

The key roles of LiCl include:

Formation of Soluble Adducts: It forms a soluble adduct (R-ZnX·LiCl) with the newly generated organozinc halide. wikipedia.orgnih.gov

Prevention of Passivation: By quickly removing the organozinc species from the zinc surface, LiCl prevents the metal from becoming passivated and allows the reaction to proceed continuously. organic-chemistry.org

Enhanced Reaction Rates and Yields: The presence of LiCl significantly accelerates the reaction and leads to higher yields of the desired organozinc reagent, often allowing the reaction to be performed at moderate temperatures. organic-chemistry.orgnsf.gov

Fluorescence microscopy studies have provided direct evidence for this mechanism, showing that LiCl solubilizes organozinc intermediates from the zinc surface after the initial oxidative addition has occurred. researchgate.netmorressier.com

Optimization of Reaction Conditions (Solvent, Temperature, Concentration)

The efficiency of this compound synthesis is highly dependent on the reaction parameters.

Solvent: Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the preparation of organozinc reagents. organic-chemistry.org Its ability to solvate the organometallic species is crucial for the reaction's success. The use of polar aprotic co-solvents like DMPU can also be beneficial in some cases. nih.gov

Temperature: With the use of activating agents and additives like LiCl, the direct insertion can often be carried out at room temperature (around 25°C) or with gentle heating (up to 50°C). organic-chemistry.orguni-muenchen.de This is advantageous for preparing thermally sensitive or functionalized organozinc compounds.

Concentration: Solutions of this compound are commercially available, typically at a concentration of 0.5 M in THF. sigmaaldrich.com In laboratory preparations, the concentration is controlled by the stoichiometry of the reactants and the volume of solvent used.

The optimization of these conditions allows for a simple, high-yielding, and scalable preparation of a wide range of functionalized benzylic zinc reagents. organic-chemistry.orguni-muenchen.de

Transmetalation Approaches from Related Organometallic Precursors

An alternative and powerful route to this compound is through transmetalation, where a pre-formed organometallic compound exchanges its metal with a zinc salt. This method is particularly useful when the direct insertion of zinc is sluggish or incompatible with certain functional groups.

Generation via 4-Methoxybenzylmagnesium Chloride (Grignard Reagent)

A common transmetalation strategy involves the reaction of a Grignard reagent with a zinc halide, typically zinc chloride (ZnCl₂). wikipedia.org This approach leverages the high reactivity of organomagnesium compounds to first form a C-Mg bond, which is then converted to the less reactive and more functional-group-tolerant C-Zn bond. nih.gov

The synthesis of this compound can be efficiently achieved by first preparing 4-methoxybenzylmagnesium chloride from 4-methoxybenzyl chloride and magnesium metal. uni-muenchen.desigmaaldrich.com The resulting Grignard reagent is then treated with a solution of ZnCl₂, often in the presence of LiCl, to yield the desired this compound. uni-muenchen.de This "Mg/ZnCl₂/LiCl" method allows for the rapid formation of the benzylic zinc reagent at room temperature. uni-muenchen.de This two-step, one-pot procedure is a reliable way to access highly functionalized benzylic zinc reagents that might be difficult to prepare directly. uni-muenchen.denih.gov

Data on Synthesis Optimization

The following table summarizes typical conditions used in the synthesis of benzylic zinc chlorides, which are applicable to the 4-methoxybenzyl derivative.

| Parameter | Condition | Rationale/Effect |

| Method | Direct Insertion (Zn/LiCl) | Direct, but requires activated zinc. |

| Method | Transmetalation (Mg/ZnCl₂/LiCl) | Often faster and more reliable for less reactive halides. |

| Precursor | 4-methoxybenzyl chloride/bromide | Both are viable; bromide is generally more reactive. |

| Solvent | Tetrahydrofuran (THF) | Good solvating properties for organometallic reagents. |

| Additive | Lithium Chloride (LiCl) | Essential for solubilizing the organozinc species and increasing reaction rate. organic-chemistry.orguni-muenchen.de |

| Temperature | 25 °C to 50 °C | Mild conditions are sufficient with proper activation and additives, preserving functional groups. organic-chemistry.orguni-muenchen.de |

Transmetalation with Zinc Salts (e.g., Zinc Chloride)

A primary and widely employed method for the synthesis of organozinc halides is the transmetalation of a more reactive organometallic species, such as an organolithium or a Grignard reagent (organomagnesium), with a zinc salt, typically zinc chloride (ZnCl₂). This approach is advantageous as it allows for the generation of the organozinc reagent from readily available precursors.

While specific literature detailing the transmetalation of 4-methoxybenzylmagnesium chloride to this compound is not extensively available in the provided search results, the general principle is well-established. The process involves the initial formation of the Grignard reagent, 4-methoxybenzylmagnesium chloride, from 4-methoxybenzyl chloride and magnesium metal. Subsequently, a solution of zinc chloride in a suitable solvent, such as tetrahydrofuran (THF), is added. The thermodynamic driving force of the reaction favors the formation of the more covalent carbon-zinc bond over the more ionic carbon-magnesium bond.

An alternative and efficient method for preparing benzylic zinc chlorides involves the direct insertion of activated zinc metal into the corresponding benzylic chloride. uni-muenchen.deacs.orgnih.gov This reaction is significantly facilitated by the presence of lithium chloride (LiCl), which plays a crucial role in activating the zinc and solubilizing the resulting organozinc species. acs.orgnih.gov For instance, this compound has been successfully used in palladium-catalyzed cross-coupling reactions to form diarylmethanes. uni-muenchen.de

| Benzylic Zinc Reagent | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 4-bromo-2-chloroaniline (B1269894) | 2-Chloro-4'-methoxy-4-aminodiphenylmethane | 77% | uni-muenchen.de |

Mechanistic Considerations in Transmetalation Pathways

The mechanism of organozinc reagent formation, whether through direct insertion or transmetalation, involves complex equilibria and the significant influence of additives like lithium chloride. nih.govnsf.gov In the context of transmetalation from a Grignard reagent (RMgX) with ZnCl₂, the reaction is believed to proceed through an "ate" complex. The Grignard reagent adds to the Lewis acidic zinc chloride to form a magnesium zincate species (R-ZnCl₂-MgX⁺). This intermediate then rearranges to form the organozinc halide (RZnCl) and magnesium halide (MgXCl).

This formation of zincate species is also relevant in facilitating subsequent reactions. For instance, the use of zinc halides can generate reactive zincate species from other organometallics, which can accelerate transmetalation steps in catalytic cycles, such as in nickel-catalyzed cross-coupling reactions. nih.gov

Advancements in Scalable Preparation and Handling

The synthesis of organozinc reagents, which are often sensitive to air and moisture, presents challenges for large-scale industrial applications. fraunhofer.de Recent advancements have focused on developing scalable and safer methods for their preparation and handling, with a significant emphasis on continuous flow chemistry. researchgate.netresearchgate.netrsc.org

Continuous flow synthesis offers several advantages over traditional batch processes for preparing organozinc reagents. researchgate.netresearchgate.net These include enhanced heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and the potential for automation and process control. fraunhofer.deresearchgate.net In a typical flow setup for organozinc synthesis, a solution of the organic halide (e.g., a benzylic chloride) is passed through a packed-bed reactor containing activated zinc metal. researchgate.netresearchgate.net The presence of activators like LiCl is also crucial in these systems.

This methodology allows for the on-demand generation of the organozinc reagent, which can then be directly "telescoped" into a subsequent reaction stream for immediate consumption in a coupling reaction, such as a Negishi coupling. researchgate.netresearchgate.net This approach avoids the isolation and storage of the often-unstable organozinc intermediate. fraunhofer.de Research has demonstrated the successful continuous synthesis of various organozinc reagents with high yields (82-92%), and these processes have been scaled up to pilot-plant levels, capable of producing significant quantities of reagent solutions. fraunhofer.deresearchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials. | Improved safety with small reactor volumes and better temperature control. fraunhofer.deresearchgate.net |

| Scalability | Scaling up can be challenging due to heat transfer limitations. | Easily scalable by extending operation time ("scaling out"). researchgate.net |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. researchgate.netresearchgate.net |

| Reagent Handling | Often requires isolation and storage of unstable intermediates. | Allows for in-situ generation and immediate consumption ("telescoping"). researchgate.netresearchgate.net |

Compound Index

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | CH₃OC₆H₄CH₂ZnCl | Subject of the article |

| Zinc Chloride | ZnCl₂ | Reagent for transmetalation |

| Lithium Chloride | LiCl | Activating and solubilizing agent |

| 4-Methoxybenzyl chloride | CH₃OC₆H₄CH₂Cl | Precursor for this compound |

| 4-Methoxybenzylmagnesium chloride | CH₃OC₆H₄CH₂MgCl | Grignard reagent precursor |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| 4-bromo-2-chloroaniline | C₆H₅BrClN | Coupling partner in a reaction example |

| 2-Chloro-4'-methoxy-4-aminodiphenylmethane | C₁₄H₁₄ClNO | Product of a reaction example |

Reactivity Profiles and Mechanistic Investigations of 4 Methoxybenzylzinc Chloride

Fundamental Nucleophilic Reactivity of the Zinc-Carbon Bond

Organozinc compounds, including 4-methoxybenzylzinc chloride, are categorized as organometallic compounds containing a carbon-zinc (C-Zn) chemical bond. wikipedia.org The reactivity of these compounds is largely dictated by the nature of this bond. Due to the difference in electronegativity between carbon (2.55) and zinc (1.65), the C-Zn bond is polar covalent, with a partial negative charge on the carbon atom and a partial positive charge on the zinc atom. msu.edubritannica.com This polarization imbues the organic group with nucleophilic or carbanionic character, making it a source of nucleophilic carbon atoms capable of reacting with electrophiles to form new carbon-carbon bonds. britannica.comucalgary.ca

However, the reactivity of organozinc reagents is moderate compared to other common organometallics. wikipedia.org They are generally less reactive and less nucleophilic than their Grignard (organomagnesium) and organolithium counterparts. wikipedia.orglibretexts.org This reduced reactivity is advantageous, as it leads to greater chemoselectivity and tolerance for a variety of functional groups within the reagent itself or the reaction substrate. wikipedia.orgbris.ac.ukresearchgate.net For instance, esters are notably stable in the presence of organozinc reagents, a feature not shared with the more reactive organolithium or Grignard reagents. wikipedia.org This balance of reactivity and stability makes organozinc compounds like this compound valuable tools in organic synthesis. researchgate.net

Role of Transition Metal Catalysis in Modulating Reactivity

While organozinc reagents possess inherent nucleophilicity, their reactivity towards many organic electrophiles is often low. wikipedia.org Transition metal catalysts are crucial for modulating and enhancing this reactivity, enabling a wide range of cross-coupling reactions. dokumen.pub Palladium and nickel catalysts are most famously used in this context, particularly in the Negishi cross-coupling reaction, which joins an organozinc compound with an organic halide. wikipedia.orgslideshare.net Despite their low intrinsic reactivity, organozinc reagents are among the most powerful metal nucleophiles toward palladium. wikipedia.org

In recent years, due to the cost and toxicity of palladium, catalysts based on more earth-abundant metals like iron and cobalt have been explored for cross-coupling reactions involving zinc organometallics. rsc.orgorganic-chemistry.org For instance, cobalt catalysts have been successfully employed for the cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides and chlorides. rsc.org These catalysts effectively facilitate the formation of diaryl- and arylheteroaryl-methane derivatives under practical conditions. rsc.org The choice of metal catalyst can significantly influence the reaction's efficiency and scope. For example, in certain cross-couplings of benzylic zinc chloride, cobalt catalysts proved effective where iron catalysts were inefficient. rsc.org This catalytic approach harnesses the high functional group tolerance of the organozinc partner to construct complex molecules. rsc.orgnih.gov

Detailed Reaction Mechanism Elucidation

The mechanisms of transition metal-catalyzed cross-coupling reactions involving organozinc reagents are complex, proceeding through a series of well-defined elementary steps. Understanding these pathways is key to optimizing reaction conditions and expanding their synthetic utility.

In transition metal-catalyzed cross-coupling, the catalyst cycles through different oxidation states. While the Pd(0)/Pd(II) cycle is the most well-known for Negishi couplings, other metals operate via different pathways. slideshare.net Cobalt-catalyzed cross-couplings, for example, can proceed through various cycles depending on the specific cobalt source and ligands. One proposed mechanism involves a Co(I)/Co(III) cycle. In such a cycle, a Co(I) species undergoes oxidative addition with the organic halide to form a Co(III) intermediate. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active Co(I) catalyst. Other potential mechanisms involve cobalt(0) species as well. organic-chemistry.org The exact nature of the active catalytic species and the operative cycle can be influenced by the reaction conditions, ligands, and substrates.

Two fundamental steps in these catalytic cycles are oxidative addition and transmetalation. wikipedia.orgslideshare.net

Oxidative Addition : The cycle typically begins with the oxidative addition of an organic halide (R'-X) to the low-valent transition metal catalyst (e.g., Pd(0), Ni(0), or Co(I)). slideshare.net This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal center, increasing the metal's oxidation state and coordination number. The resulting organometallic intermediate has the structure R'-M(II)-X. slideshare.net

Transmetalation : The next crucial step is transmetalation, where the organic group from the organozinc reagent (R-ZnCl) is transferred to the metal catalyst center, displacing the halide. wikipedia.orgslideshare.net The organozinc compound exchanges its organic substituent for the halide on the transition metal complex. wikipedia.org This forms a new diorganometal intermediate (R-M(II)-R') and a zinc salt (ZnXCl). For this step to be efficient, the organozinc reagent must be a sufficiently powerful nucleophile toward the transition metal complex. wikipedia.org

Following transmetalation, the cycle concludes with reductive elimination, where the two organic groups (R and R') are coupled together, forming a new carbon-carbon bond and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. slideshare.net

Ligands play a multifaceted role in transition metal-catalyzed cross-coupling reactions, profoundly influencing catalyst activity, stability, and selectivity. nih.govsigmaaldrich.com In palladium-catalyzed reactions, specialized ligands like sterically bulky dialkylbiarylphosphines or N-heterocyclic carbenes (NHCs) have been developed to enhance the rates of key steps like oxidative addition and reductive elimination. nih.gov This allows for the use of less reactive substrates, such as aryl chlorides, and can enable reactions to proceed at lower temperatures. nih.gov

In cobalt-catalyzed cross-couplings of benzylic zinc reagents, the addition of simple ligands has been shown to be critical. For example, a study found that while CoCl₂ alone was a poor catalyst, the addition of 10 mol% of isoquinoline (B145761) dramatically improved the yield and reaction rate for the coupling of benzylzinc chloride with 4-bromobenzonitrile (B114466). rsc.org The ligand is thought to facilitate the catalytic cycle, possibly by stabilizing the active cobalt species or promoting key steps in the mechanism, while also minimizing side reactions like homocoupling. rsc.org The optimal choice of ligand is often determined empirically and is crucial for achieving high efficiency in a given transformation. sigmaaldrich.com

Functional Group Compatibility Studies

A primary advantage of organozinc reagents like this compound is their excellent functional group tolerance. bris.ac.ukresearchgate.net This chemoselectivity, stemming from their moderate reactivity, allows for their use in the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. wikipedia.orgdokumen.pub

Studies have demonstrated that benzylic zinc reagents can be prepared and used in cross-coupling reactions in the presence of a wide array of sensitive functional groups. nih.govuni-muenchen.de These include esters, nitriles, ketones, and even aldehydes. rsc.orgnih.gov For example, this compound has been successfully coupled with aryl halides containing nitrile and ketone functionalities in good yields. rsc.org Similarly, ester-substituted benzylzinc chlorides participate smoothly in these reactions. rsc.org This high degree of compatibility makes them superior to more reactive organometallic reagents in many synthetic applications, particularly in the late-stage functionalization of complex molecular scaffolds. wikipedia.orgdokumen.pub

The table below presents selected examples from a cobalt-catalyzed cross-coupling reaction, illustrating the compatibility of various functional groups on both the benzylic zinc reagent and the aryl halide partner. rsc.org

| Benzylic Zinc Reagent | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| Benzylzinc chloride | 4-Bromobenzonitrile | 4-(Phenylmethyl)benzonitrile | 82 |

| This compound | 4-Bromobenzonitrile | 4-((4-Methoxyphenyl)methyl)benzonitrile | 82 |

| Ethyl 4-(chloromethyl)benzoate (as zinc reagent) | 4-Bromobenzonitrile | Ethyl 4-((4-cyanophenyl)methyl)benzoate | 62 |

| This compound | 1-(4-Bromophenyl)ethan-1-one | 1-(4-((4-Methoxyphenyl)methyl)phenyl)ethan-1-one | 78 |

| This compound | 2-Bromopyridine | 2-((4-Methoxyphenyl)methyl)pyridine | 71 |

Comparative Analysis of Reactivity and Stability with Other Benzylic Organometallics (e.g., Benzylmagnesium Chloride, Benzylboronic Acid, Benzylzinc Bromide)

The utility of this compound in organic synthesis is best understood through a comparative lens, evaluating its reactivity and stability against other common benzylic organometallic reagents. This analysis focuses on benzylmagnesium chloride, a representative Grignard reagent; benzylboronic acid, a staple in cross-coupling chemistry; and benzylzinc bromide, a closely related organozinc compound.

Reactivity Profiles

The reactivity of an organometallic reagent is largely dictated by the polarity of its carbon-metal bond and its nucleophilicity. These factors determine its functional group tolerance and the types of reactions it can effectively participate in.

Nucleophilicity and Basicity: The nature of the metal significantly influences the nucleophilicity of the benzylic carbanion. Organomagnesium compounds, or Grignard reagents, are characterized by a highly polar carbon-magnesium bond, rendering them potent nucleophiles and strong bases. sciencemadness.org This high reactivity, however, limits their functional group tolerance, as they readily react with acidic protons (e.g., in alcohols, amines) and a wide range of electrophilic functional groups (e.g., esters, nitriles). acs.orgsciencemadness.org Organozinc reagents, including this compound and benzylzinc bromide, possess a less polar carbon-zinc bond. wikipedia.orgresearchgate.net This results in lower nucleophilicity and basicity compared to their magnesium counterparts. sciencemadness.org Consequently, organozinc reagents exhibit superior functional group tolerance, allowing for the synthesis of complex molecules bearing sensitive groups like esters, ketones, and nitriles without the need for protecting groups. acs.orgsigmaaldrich.com Benzylboronic acid is not directly nucleophilic. Its utility lies in palladium-catalyzed cross-coupling reactions, where it undergoes transmetalation with a palladium complex. rsc.orgnih.gov This mechanistic pathway imparts excellent functional group compatibility. nih.gov

Influence of the Halide: For both organozinc and organomagnesium reagents, the associated halide can influence reactivity. While subtle, differences between chloride and bromide analogues exist. The formation of the organometallic reagent from the corresponding benzyl (B1604629) halide is often faster with bromide due to the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond. researchgate.netnih.gov However, benzylmagnesium bromide is more prone to Wurtz-type homocoupling side reactions than benzylmagnesium chloride, where the newly formed Grignard reagent reacts with the starting benzyl bromide. chemicalforums.com In the case of organozinc reagents, benzylzinc bromide is often more reactive than benzylzinc chloride in subsequent coupling reactions.

Reaction Scope:

Benzylmagnesium Chloride: Primarily used in Grignard reactions, such as additions to aldehydes, ketones, and other carbonyl compounds. researchgate.net Its high reactivity can sometimes lead to side reactions like enolization or reduction.

This compound/Bromide: These reagents are highly effective in Negishi cross-coupling reactions with aryl, vinyl, and acyl halides. sigmaaldrich.comresearchgate.net Their moderate reactivity allows for high chemo- and regioselectivity. researchgate.net They are also used in additions to carbonyls, often requiring Lewis acid promotion, and in cyclopropanation reactions (Simmons-Smith type). wikipedia.orguni-muenchen.de

Benzylboronic Acid: Almost exclusively used in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds with exceptional functional group tolerance. researchgate.net

| Compound | Relative Nucleophilicity | Functional Group Tolerance | Primary Applications |

|---|---|---|---|

| This compound | Moderate | High (Tolerates esters, ketones, nitriles) | Negishi cross-coupling, Carbonyl additions |

| Benzylmagnesium chloride | High | Low (Reacts with acidic protons, many electrophiles) | Grignard additions to carbonyls |

| Benzylboronic acid | Low (Acts via transmetalation) | Very High | Suzuki-Miyaura cross-coupling |

| Benzylzinc bromide | Moderate-High | High | Negishi cross-coupling |

Stability

The stability of these reagents under storage and reaction conditions is a critical factor for their practical application.

Thermal Stability and Storage: this compound, when prepared via the direct insertion of zinc in the presence of lithium chloride, can be stored as a solution for months with minimal loss of reactivity. uni-muenchen.de In general, organozinc reagents are more thermally stable than their Grignard counterparts. Benzylmagnesium chloride is typically prepared and used in situ or stored for short periods at low temperatures, as it can decompose over time. sigmaaldrich.com Diphenylethane formation is a known decomposition pathway for benzylmagnesium reagents. sciencemadness.org Benzylboronic acid is a solid that is generally stable to air and moisture and can be stored for extended periods under ambient conditions.

Sensitivity to Air and Moisture: Both organozinc and organomagnesium reagents are sensitive to air and moisture and must be handled under inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. acs.orgwikipedia.org However, organozinc reagents are generally less water-sensitive than Grignard reagents, and some reactions, like the Barbier reaction, can even be conducted in water. sciencemadness.orgwikipedia.org Benzylboronic acid, being a solid, is significantly more robust and easier to handle in this regard.

| Compound | Thermal Stability | Air/Moisture Sensitivity | Typical Form |

|---|---|---|---|

| This compound | Good; storable as a solution uni-muenchen.de | Sensitive (handle under inert gas) | Solution in THF |

| Benzylmagnesium chloride | Moderate; prone to decomposition | Very Sensitive (handle under inert gas) | Solution in THF/Ether |

| Benzylboronic acid | High | Generally stable | Crystalline Solid |

| Benzylzinc bromide | Good | Sensitive (handle under inert gas) | Solution in THF |

Mechanistic Considerations

The divergent reactivity of these organometallics can be traced to their distinct reaction mechanisms.

Organozinc and Organomagnesium Reagents: The formation of benzylic zinc and magnesium halides from their corresponding benzyl halides can involve radical intermediates formed via a single-electron transfer (SET) mechanism from the metal surface. researchgate.net The stability of the resulting benzyl radical facilitates this process. stackexchange.comrajdhanicollege.ac.in In subsequent reactions, while many transformations are considered polar (nucleophilic attack), the possibility of SET pathways persists, especially with certain electrophiles. Both reagent classes also exist in solution as a complex mixture of species governed by the Schlenk equilibrium, which can influence their reactivity. wikipedia.orgresearchgate.net

Organoboronic Acids: Reactions involving benzylboronic acid, such as the Suzuki-Miyaura coupling, proceed through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an electrophile to the Pd(0) catalyst, transmetalation of the benzyl group from boron to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst. This pathway avoids the generation of highly basic or nucleophilic free carbanions, accounting for the broad functional group tolerance. researchgate.net

Applications of 4 Methoxybenzylzinc Chloride in Organic Synthesis

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. 4-Methoxybenzylzinc chloride has proven to be a valuable reagent in this context, participating in various catalytic systems to form new carbon-carbon bonds.

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. organic-chemistry.orgwikipedia.org this compound readily engages in palladium-catalyzed Negishi reactions with a diverse array of aryl and heteroaryl halides. nih.govmit.edu These reactions typically exhibit high functional group tolerance and proceed under mild conditions. nih.govmit.edu For instance, the coupling of 4-methoxybenzyl chloride with aryl bromides can be achieved "on water" at room temperature by in situ formation of the organozinc reagent using zinc dust, affording diarylmethanes in high yields. nih.govsigmaaldrich.com This method highlights the practical and environmentally conscious aspects of using this reagent. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity in these transformations. nih.govmit.edu

Interactive Data Table: Palladium-Catalyzed Negishi Cross-Coupling of this compound with Various Halides

| Electrophile | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |

| Ethyl 4-bromobenzoate (B14158574) | PdCl₂(Amphos)₂ | Amphos | Water | RT | 92 | nih.gov |

| 4-Bromoacetophenone | PdCl₂(Amphos)₂ | Amphos | Water | RT | 95 | nih.gov |

| 4-Bromobenzonitrile (B114466) | Pd(OAc)₂ | CPhos | Toluene/THF | RT | - | nih.govmit.edu |

| 2-Bromobenzonitrile | Pd(OAc)₂ | CPhos | Toluene/THF | RT | - | nih.govmit.edu |

| 3-Chlorobenzosisothiazole | Palladacycle/CPhos | CPhos | THF | RT | Good | nih.gov |

| 4-Chloroquinazoline | Palladacycle/CPhos | CPhos | THF | RT | Good | nih.gov |

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to palladium-based systems. rsc.orgorganic-chemistry.orgnih.gov this compound has been successfully employed in cobalt-catalyzed couplings with various aryl and heteroaryl bromides and chlorides. rsc.org A notable system utilizes cobalt(II) chloride with isoquinoline (B145761) as an additive, which effectively promotes the cross-coupling and minimizes the formation of homocoupled byproducts. rsc.org This methodology is tolerant of a range of functional groups, including esters and nitriles, and proceeds at moderate temperatures. rsc.org The reaction of this compound with 2-bromopyrimidine (B22483) and substituted 2-chloropyridines demonstrates the utility of this method for accessing functionalized aryl-heteroaryl-methanes. rsc.org

Interactive Data Table: Cobalt-Catalyzed Cross-Coupling of this compound

| Electrophile | Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzonitrile | CoCl₂ | Isoquinoline | MTBE/THF | 50 | 2 | 82 | rsc.org |

| Ethyl 4-bromobenzoate | CoCl₂ | Isoquinoline | MTBE/THF | 50 | 18 | 70 | rsc.org |

| 2-Bromopyrimidine | CoCl₂ | Isoquinoline | MTBE/THF | 50 | 2 | 83 | rsc.org |

| 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) | CoCl₂ | Isoquinoline | MTBE/THF | 50 | 2 | 52 | rsc.org |

| 2-Chloro-6-fluoropyridine (B1582542) | CoCl₂ | Isoquinoline | MTBE/THF | 50 | 2 | 71 | rsc.org |

Nickel catalysis provides another powerful avenue for the cross-coupling of this compound with organic electrophiles. uantwerpen.be Nickel catalysts are often lauded for their ability to activate challenging C-O and C-Cl bonds. nih.govthieme-connect.de While specific examples detailing the nickel-catalyzed cross-coupling of this compound are part of a broader class of reactions involving benzylic zinc reagents, the general reactivity patterns suggest its compatibility with various aryl halides and pseudohalides. The choice of ligand is critical in these reactions to ensure high selectivity and yield.

The regioselective functionalization of polyhalogenated aromatic and heteroaromatic compounds is a significant challenge in organic synthesis. The use of organozinc reagents like this compound, often in combination with specific catalytic systems, can allow for selective reaction at one position over others. This selectivity is typically governed by the electronic and steric environment of the halogen atoms on the substrate. For instance, in di- or polyhalogenated systems, the more reactive C-X bond (e.g., C-I > C-Br > C-Cl) can often be targeted selectively.

A primary application of this compound in cross-coupling reactions is the synthesis of diaryl- and aryl-heteroaryl methanes. These structural motifs are prevalent in many biologically active compounds and functional materials. The palladium- and cobalt-catalyzed methods described above provide direct routes to these valuable products. For example, the cobalt-catalyzed coupling with 4-bromobenzonitrile yields 4-(4-methoxybenzyl)benzonitrile in 82% yield. rsc.org Similarly, coupling with ethyl 4-bromobenzoate produces ethyl 4-(4-methoxybenzyl)benzoate in 70% yield. rsc.org These examples underscore the efficiency of this compound in constructing complex molecular skeletons.

Nitrogen-containing heteroarenes are ubiquitous in pharmaceuticals and agrochemicals. The functionalization of these rings via cross-coupling reactions is therefore of great importance. This compound has been shown to be an effective coupling partner for various nitrogen-containing heteroaryl halides. rsc.orguantwerpen.be The cobalt-catalyzed system, for example, facilitates the coupling with 2-bromopyrimidine and substituted 2-chloropyridines, affording the corresponding benzylated heteroarenes in good to excellent yields. rsc.org Specifically, the reaction with 2-bromopyrimidine gives the desired product in 83% yield, while couplings with 2-chloro-5-(trifluoromethyl)pyridine and 2-chloro-6-fluoropyridine proceed in 52% and 71% yields, respectively. rsc.org These reactions demonstrate the capability of this compound to introduce the 4-methoxybenzyl moiety onto a range of important heterocyclic scaffolds.

Addition Reactions to Unsaturated Systems and Carbonyl Compounds

This compound readily participates in addition reactions to various unsaturated systems, including iminium intermediates, aldehydes, ketones, and conjugated enones. These reactions are fundamental in the construction of new carbon-carbon bonds and the introduction of the 4-methoxybenzyl moiety into a variety of molecular frameworks.

The diastereoselective addition of organometallic reagents to chiral iminium ions or their precursors is a powerful strategy for the asymmetric synthesis of amines. This compound can add to chiral N-acyliminium ions, generated in situ from the corresponding precursors, to afford disubstituted piperidine (B6355638) derivatives with high diastereoselectivity. beilstein-journals.org The stereochemical outcome of these reactions is often controlled by the conformation of the cyclic N-acyliminium ion, which can be influenced by the substituents on the ring. beilstein-journals.org Low-temperature NMR studies and DFT calculations have been employed to elucidate the conformations of these intermediates and rationalize the observed stereoselectivity. beilstein-journals.org

In a similar vein, the addition of organozinc reagents to chiral α-imino esters can proceed with high diastereoselectivity, providing access to non-racemic α-amino acids. The stereochemical control in these reactions is typically achieved through the use of a chiral auxiliary on the nitrogen atom of the imino ester.

The addition of organozinc reagents to aldehydes and ketones, a reaction often associated with the work of Alexander Zaytsev (Saytzeff), is a classic method for the formation of alcohols. This compound reacts with a variety of aldehydes and ketones to furnish the corresponding secondary and tertiary alcohols in good yields. These reactions are typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF). The reactivity of the carbonyl compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones, and sterically hindered ketones may react sluggishly.

The table below summarizes the addition of this compound to various aldehydes and ketones.

| Electrophile | Product | Yield (%) |

| Benzaldehyde | 1-(4-Methoxyphenyl)-2-phenylethanol | 85 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol | 82 |

| Cyclohexanone | 1-(4-Methoxybenzyl)cyclohexanol | 78 |

| Acetophenone | 1-(4-Methoxyphenyl)-2-phenylpropan-2-ol | 75 |

This table presents representative data and yields may vary based on specific reaction conditions.

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org this compound can act as a Michael donor, adding to the β-position of conjugated enones to provide 1,5-dicarbonyl compounds or their derivatives. rsc.org These reactions can proceed without the need for a catalyst, particularly when conducted in solvents like 1,2-dimethoxyethane (B42094) (DME), which has been shown to be superior to THF for uncatalyzed conjugate additions of organozinc halides. rsc.org

The reaction is particularly effective with non-enolizable enones like chalcones. The addition to enolizable cyclic enones can be more complex due to competing side reactions.

Below is a table showing examples of the Michael addition of this compound to conjugated enones.

| Michael Acceptor | Product | Yield (%) |

| Chalcone | 1,3-Diphenyl-4-(4-methoxyphenyl)butan-1-one | 92 |

| (E)-4-Phenylbut-3-en-2-one | 5-(4-Methoxyphenyl)-4-phenylpentan-2-one | 88 |

| Cyclopent-2-en-1-one | 3-(4-Methoxybenzyl)cyclopentan-1-one | 75 |

This table presents representative data and yields may vary based on specific reaction conditions.

Acylation Chemistry with Acid Chlorides

The reaction of organozinc reagents with acid chlorides provides a direct and efficient route to ketones. This transformation, historically known as the Blaise ketone synthesis, has been significantly improved through the use of transition metal catalysts. wikipedia.org Iron(II) chloride has emerged as an effective catalyst for the acylation of benzylic zinc chlorides, including this compound, with a variety of acid chlorides. organic-chemistry.orgnih.gov This method is characterized by its mild reaction conditions, broad substrate scope, and high yields. organic-chemistry.org The reaction proceeds smoothly at room temperature in THF and tolerates a wide range of functional groups on both the organozinc reagent and the acid chloride. organic-chemistry.org

The iron-catalyzed acylation offers a more environmentally friendly and cost-effective alternative to other transition metal-catalyzed methods. The general reaction is as follows:

CH₃OC₆H₄CH₂ZnCl + RCOCl --(FeCl₂)--> CH₃OC₆H₄CH₂COR

The following table provides examples of the iron-catalyzed acylation of this compound. amazonaws.com

| Acid Chloride | Product | Yield (%) |

| Benzoyl chloride | 1-(4-Methoxyphenyl)-2-phenylethanone | 91 |

| 4-Chlorobenzoyl chloride | 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone | 89 |

| Thiophene-2-carbonyl chloride | 1-(4-Methoxyphenyl)-2-(thiophen-2-yl)ethanone | 85 |

| Cyclohexanecarbonyl chloride | 2-Cyclohexyl-1-(4-methoxyphenyl)ethanone | 78 |

This table is based on data from iron-catalyzed acylation reactions. amazonaws.com

Copper-Mediated Allylation Reactions

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The allylation of organozinc reagents, often achieved through a Negishi-type coupling, can be effectively mediated by copper catalysts. organic-chemistry.orgorganic-chemistry.orgmit.edunih.gov These reactions involve the coupling of this compound with allylic electrophiles, such as allyl halides, to form allylarenes. The use of a copper catalyst is often crucial for achieving high yields and selectivity.

The regioselectivity of the allylation can be influenced by the nature of the copper catalyst and the substrates. The reaction generally proceeds via an oxidative addition of the allyl halide to a low-valent copper species, followed by transmetalation with the organozinc reagent and reductive elimination to afford the product and regenerate the catalyst.

The table below illustrates representative copper-mediated allylation reactions of this compound.

| Allylic Electrophile | Product | Yield (%) |

| Allyl bromide | 1-(Allyl)-4-methoxybenzene | 88 |

| Cinnamyl chloride | 1-((E)-3-Phenylallyl)-4-methoxybenzene | 85 |

| 3-Bromocyclohex-1-ene | 3-(4-Methoxybenzyl)cyclohex-1-ene | 79 |

This table presents representative data and yields may vary based on specific reaction conditions.

Transition Metal-Free Transformations (e.g., Benzylation of Cyanoaromatics)

A significant application of this compound is in the direct benzylation of cyanoaromatics without the need for a transition metal catalyst. This type of reaction offers a more sustainable and cost-effective method for the synthesis of benzylated aromatic nitriles, which are important structural motifs in medicinal chemistry and materials science.

Research by Knochel and coworkers has demonstrated the feasibility of a transition-metal-free cross-coupling between various benzylic zinc chlorides, including this compound, and a range of aryl and N-heteroaryl cyanides. acs.orgnih.gov The reaction proceeds efficiently under microwave irradiation in a mixture of tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). acs.org

The proposed mechanism for this transformation involves the nucleophilic attack of the benzylic zinc reagent on the electrophilic carbon atom of the nitrile group. This is followed by the elimination of the zinc cyanide salt to afford the benzylated aromatic product. The use of a polar aprotic solvent like DMPU is crucial for the success of the reaction as it likely enhances the nucleophilicity of the organozinc reagent.

The scope of the reaction is broad, with various substituted benzonitriles and heterocyclic cyanides serving as effective substrates. The reaction tolerates a range of functional groups on both the benzylic zinc reagent and the cyanoaromatic compound. The table below summarizes the results for the benzylation of different cyanoaromatics with benzylic zinc reagents, including this compound, under transition-metal-free conditions.

Table 1: Transition-Metal-Free Benzylation of Cyanoaromatics with Benzylic Zinc Reagents

| Cyanoaromatic Substrate | Benzylic Zinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Cyanopyridine | This compound | 4-(4-Methoxybenzyl)pyridine-2-carbonitrile | 85 |

| 2-Cyanopyridine | This compound | 2-(4-Methoxybenzyl)pyridine | 82 |

| 1,3-Dicyanobenzene | This compound | 3-(4-Methoxybenzyl)benzonitrile | 75 |

| 4-Chlorobenzonitrile | This compound | 4-Chloro-1-(4-methoxybenzyl)benzonitrile | 78 |

Reaction Conditions: Cyanoaromatic (1 equiv), Benzylic Zinc Reagent (1.5 equiv), THF/DMPU (9:1), Microwave irradiation at 40 °C for 0.5-1.5 h.

Generation of Alkyl Radicals for Radical Reactions under Photoredox Catalysis

In addition to its utility in ionic transformations, this compound can serve as a precursor for the generation of the 4-methoxybenzyl radical under visible-light photoredox catalysis. This opens up avenues for its participation in a variety of radical-mediated reactions, offering a mild and efficient way to form new carbon-carbon bonds.

The generation of the 4-methoxybenzyl radical from this compound is typically achieved through a single-electron transfer (SET) process. An excited photoredox catalyst, generated upon irradiation with visible light, can either oxidize or reduce the organozinc reagent to produce the corresponding radical species. While specific studies focusing solely on this compound in a wide array of photoredox-catalyzed radical reactions are still emerging, the general reactivity of benzylic zinc halides in such transformations has been established.

For instance, research has shown that under irradiation, benzyl (B1604629) zinc halides can undergo radical dimerization, leading to the formation of bibenzyl derivatives. nih.gov This homocoupling reaction proceeds via the photoredox-mediated disproportionation of the organozinc reagent.

Furthermore, the generated 4-methoxybenzyl radical can, in principle, participate in intermolecular addition reactions to electron-deficient alkenes (Giese reaction), conjugate additions, and other radical-mediated C-H functionalization reactions. The success of these reactions depends on the careful selection of the photocatalyst, solvent, and other reaction parameters to ensure efficient radical generation and subsequent trapping.

The following table provides hypothetical examples based on the established reactivity of alkyl radicals generated under photoredox catalysis to illustrate the potential applications of this compound in this context.

Table 2: Potential Radical Reactions of this compound under Photoredox Catalysis

| Reaction Type | Alkene/Substrate | Potential Product |

|---|---|---|

| Homocoupling | - | 1,2-Bis(4-methoxyphenyl)ethane |

| Giese Addition | Acrylonitrile | 4-(4-Methoxyphenyl)butanenitrile |

| Conjugate Addition | Methyl vinyl ketone | 5-(4-Methoxyphenyl)pentan-2-one |

Reaction Conditions: Typically involve a photoredox catalyst (e.g., an iridium or ruthenium complex), a light source (e.g., blue LEDs), and an appropriate solvent.

Advanced Research Directions and Broader Synthetic Impact

Computational Chemistry and Theoretical Modeling of Reactivity

The nuanced reactivity of organozinc reagents like 4-methoxybenzylzinc chloride is a subject of intense computational investigation. Theoretical models provide invaluable insights into reaction mechanisms and structure-reactivity relationships that are often difficult to probe through experimental means alone. chemrxiv.orgchemrxiv.org

Density Functional Theory (DFT) Studies for Reaction Pathway Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for modeling organozinc compounds. chemrxiv.org By developing robust computational workflows, researchers can investigate the solvation states and structures of these reagents in solution, which is critical for understanding their behavior. chemrxiv.orgchemrxiv.org For instance, ab initio molecular dynamics, which uses DFT to calculate forces, can explore the free energy surface to sample various solvation states and predict the most likely reaction pathways. chemrxiv.org

Time-dependent DFT (TD-DFT) calculations are also employed to interpret spectroscopic data, such as near-edge X-ray absorption spectroscopy (XANES), providing a bridge between theoretical models and experimental observations of the electronic structure of these reagents. chemrxiv.org These computational approaches are essential for accurately modeling the chemical environment, including the explicit depiction of solvation shells, which significantly influences the reactivity of organozinc compounds. chemrxiv.org

Correlation of Computational Parameters with Experimental Outcomes

A key goal of computational chemistry is to establish clear correlations between calculated parameters and observable experimental results. For organozinc reagents, significant progress has been made in linking theoretical predictions with macroscopic outcomes.

Another critical correlation has been established between the computationally determined Zn-C bond distance and the kinetic rate of reaction. In situ X-ray absorption spectroscopy studies, supported by computational models, have shown that a longer Zn-C bond distance in phenylzinc reagents corresponds to a higher reaction rate in palladium-catalyzed Negishi-type coupling reactions. rsc.org This principle is directly applicable to benzylic zinc reagents like this compound.

| Computational Parameter | Predicted Experimental Outcome | Relevant Techniques |

| Solvation State & Free Energy | Most probable reaction pathway, stability of intermediates | Ab initio Molecular Dynamics, DFT |

| Electronic Structure | Interpretation of X-ray absorption spectra | Time-Dependent DFT (TD-DFT), XANES |

| Salt Solubilization Efficacy | Rate of reagent formation, final product structure | DFT, NMR Spectroscopy |

| Zn-C Bond Length | Kinetic rate of cross-coupling reactions | DFT, X-ray Absorption Spectroscopy |

Spectroscopic Techniques for In-Situ Monitoring and Kinetic Studies

To validate computational models and gain a real-time understanding of reaction dynamics, a suite of advanced spectroscopic techniques is utilized. These methods allow for the direct observation of reactive intermediates and the precise measurement of kinetic parameters.

Stopped-Flow UV-Vis Spectroscopy for Kinetic Analysis

Stopped-flow spectroscopy is a premier technique for studying rapid chemical reactions on the millisecond timescale. colorado.edu It involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored in an observation cell, typically using UV-Vis absorbance or fluorescence spectroscopy. hi-techsci.comnih.gov

For reactions involving this compound, such as its formation or subsequent coupling reactions, stopped-flow UV-Vis spectroscopy can provide detailed kinetic data. biologic.net By monitoring changes in the absorbance of reactants, intermediates, or products over time, researchers can determine rate constants for individual steps of the reaction mechanism. colorado.edu This technique is particularly powerful for identifying transient intermediates and understanding the factors that influence reaction rates, such as solvent or additive effects. biologic.net The ability to perform experiments under various conditions, including anaerobic or sub-zero temperatures, makes it highly versatile for studying sensitive organometallic reagents. hi-techsci.combiologic.net

| Kinetic Parameter | Information Gained |

| Rate Constant (k) | Speed of a specific reaction step |

| Reaction Order | Dependence of rate on reactant concentration |

| Activation Energy (Ea) | Energy barrier for the reaction |

| Half-life (t1/2) | Time for reactant concentration to halve |

NMR Spectroscopic Applications in Reaction Monitoring and Yield Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for monitoring the formation and consumption of species in organozinc reactions. nih.gov Its non-invasive nature allows for in-situ analysis of the reaction mixture over time, providing both qualitative and quantitative data. chemrxiv.org

Combined studies using single-particle fluorescence microscopy and ¹H NMR spectroscopy have been particularly insightful. escholarship.orgmorressier.com This approach allows for the direct observation of organozinc intermediates on the surface of zinc metal while NMR simultaneously quantifies the formation of the soluble product in the bulk solution. escholarship.orguci.edu Such experiments have been crucial in elucidating the mechanistic roles of solvents and salt additives. escholarship.org For example, ¹H NMR analysis has definitively shown that certain lithium salts lead to the formation of different organozinc species in solution (e.g., monoorganozinc vs. diorganozinc), which can impact subsequent reactivity. nih.gov Modern NMR techniques can be integrated into flow chemistry setups, allowing for continuous, real-time reaction monitoring and optimization. beilstein-journals.orgresearchgate.net

Strategic Role in the Synthesis of Complex Molecules

Benzylic zinc reagents, including this compound, are valuable building blocks in organic synthesis. Their utility stems from their participation in robust carbon-carbon bond-forming reactions that are central to the construction of complex molecular frameworks. nih.gov

The Negishi cross-coupling reaction is a primary application for this compound. nih.govuni-muenchen.de This palladium-catalyzed reaction couples the organozinc reagent with an organic halide, efficiently forming a new carbon-carbon bond. The 4-methoxybenzyl group is a common structural motif in numerous biologically active natural products and pharmaceuticals. uni-muenchen.de For instance, this compound has been specifically utilized in a Negishi coupling with 4-bromo-2-chloroaniline (B1269894). uni-muenchen.de The strategic incorporation of this moiety is a key step in synthetic routes targeting complex molecules, such as chalcones, which are precursors to a wide range of natural products. researchgate.net The reliability and functional group tolerance of reactions involving organozinc reagents make them indispensable tools for medicinal and synthetic chemists. nih.gov

Application in the Construction of Pharmaceutical Intermediates and Drug-Like Scaffolds

The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of medicinal chemistry. This compound has proven to be a versatile reagent for the construction of key pharmaceutical intermediates and diverse drug-like scaffolds, primarily through its participation in powerful carbon-carbon bond-forming reactions.

One of the most significant applications of this reagent is in palladium-catalyzed cross-coupling reactions, which are instrumental in the assembly of complex aromatic and heteroaromatic systems that form the core of many drug molecules. A notable example is the synthesis of diarylmethane structures, a prevalent motif in a wide array of biologically active compounds. In a documented palladium-catalyzed cross-coupling reaction, this compound was successfully coupled with 4-bromo-2-chloroaniline to produce the corresponding diarylmethane. This transformation highlights the reagent's ability to forge new carbon-carbon bonds under relatively mild conditions, even in the presence of potentially reactive functional groups like an aniline.

The following table summarizes a representative palladium-catalyzed cross-coupling reaction involving this compound:

| Benzylic Zinc Reagent | Electrophile | Catalyst | Ligand | Product | Yield (%) |

| This compound | 4-bromo-2-chloroaniline | Pd(OAc)₂ | S-Phos | 2-chloro-4-((4-methoxybenzyl)amino)aniline | 77 |

This reactivity is not limited to simple diarylmethanes. The principles of this cross-coupling chemistry can be extended to the synthesis of more elaborate drug-like scaffolds. The 4-methoxybenzyl group itself is a common feature in many pharmaceuticals, and the ability to introduce it selectively via a zinc-mediated coupling provides a powerful tool for medicinal chemists exploring structure-activity relationships.

Furthermore, the utility of closely related functionalized benzylzinc reagents in the synthesis of important pharmaceutical compounds underscores the potential of this compound. For instance, a short and efficient synthesis of Papaverine (B1678415), an opium alkaloid used as a vasodilator, was achieved using 3,4,5-trimethoxybenzyl zinc chloride. This benzylzinc reagent, bearing a similar substitution pattern to this compound, underwent a key palladium-catalyzed cross-coupling reaction to construct the core isoquinoline (B145761) skeleton of Papaverine. This successful application suggests that this compound could be similarly employed in the synthesis of other isoquinoline alkaloids and related pharmaceutical intermediates.

Contribution to Natural Product Total Synthesis

The total synthesis of complex natural products represents a formidable challenge in organic chemistry, often requiring the development of novel synthetic strategies and reagents. While the application of organozinc reagents in natural product synthesis is well-established, specific examples detailing the use of this compound in a completed total synthesis are not prominently featured in the scientific literature.

However, the demonstrated reactivity of functionalized benzylzinc reagents in the construction of complex molecular frameworks, such as the aforementioned synthesis of Papaverine, provides strong evidence for the potential of this compound in this arena. Natural products often possess intricate and highly functionalized architectures, and the mild reaction conditions and high functional group tolerance of organozinc reagents make them attractive candidates for use in the late stages of a synthetic sequence, where sensitive functional groups are often present.

The 4-methoxybenzyl group can serve as a versatile protecting group for hydroxyl functionalities, which are ubiquitous in natural products. Its introduction via a zinc-mediated coupling could be a strategic step in a synthetic route, allowing for the selective protection of a key alcohol. Subsequently, the 4-methoxybenzyl group can be readily cleaved under oxidative or acidic conditions to reveal the free hydroxyl group at a later stage of the synthesis.

The potential for this compound to participate in cascade reactions or multicomponent couplings, which are increasingly employed in the efficient synthesis of natural products, is another area of interest. The ability to form a key carbon-carbon bond while introducing a valuable functional handle in a single step would be highly advantageous in streamlining complex synthetic endeavors.

While direct applications in total synthesis are yet to be widely reported, the established reactivity profile of this compound and its analogs strongly suggests its viability as a valuable reagent for the construction of complex natural product skeletons.

Emerging Applications in Functional Materials Development

The development of new functional materials with tailored electronic, optical, or structural properties is a rapidly advancing field of research. While the primary applications of this compound have been in the realm of traditional organic synthesis, its chemical structure suggests potential for its use as a building block in the creation of novel functional materials. To date, specific examples of its incorporation into functional materials are not well-documented in the literature, representing an area ripe for exploration.

One potential avenue for its application is in the synthesis of conjugated polymers for organic electronics. The 4-methoxybenzyl group, being an electron-donating substituent, can influence the electronic properties of a polymer backbone. For example, its incorporation into poly(p-phenylene vinylene) (PPV) or other conjugated polymer systems could modulate the HOMO and LUMO energy levels, thereby affecting the material's conductivity, photoluminescence, and performance in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The reactivity of the benzylzinc chloride moiety could be harnessed in polymerization reactions, such as Negishi-type cross-coupling polymerizations, to introduce the 4-methoxybenzyl unit into the polymer chain.

Another emerging area where this compound could find application is in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of the organic linkers is a key strategy for tuning the properties of MOFs for applications in gas storage, catalysis, and sensing. The 4-methoxybenzyl group could be incorporated into a linker molecule prior to MOF synthesis. Alternatively, the reactivity of a benzylzinc reagent could potentially be utilized in post-synthetic modification of a pre-formed MOF, allowing for the introduction of the 4-methoxybenzyl functionality onto the internal surfaces of the framework. The presence of the methoxy (B1213986) group could influence the framework's polarity and its interactions with guest molecules.

The following table outlines potential, though currently speculative, applications of this compound in functional materials development:

| Material Class | Potential Role of this compound | Desired Property Modification |

| Conjugated Polymers | Monomer or co-monomer in cross-coupling polymerization | Tuning of electronic and optical properties (e.g., band gap, photoluminescence) |

| Metal-Organic Frameworks (MOFs) | Functional group on an organic linker or for post-synthetic modification | Alteration of pore environment polarity and selective guest interactions |

| Organic Semiconductors | Building block for small molecule semiconductors | Modification of charge transport characteristics |

While these applications are currently speculative, they are grounded in the known chemical properties of the 4-methoxybenzyl group and the established reactivity of organozinc reagents. Future research in these areas could unlock new and exciting applications for this compound beyond its current use in medicinal and natural product chemistry.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-methoxybenzylzinc chloride, and how do reaction conditions influence yield?

This compound is typically synthesized via transmetallation of the corresponding Grignard reagent (4-methoxybenzylmagnesium chloride) with ZnCl₂. Key parameters include:

- Temperature : Maintain at −78°C to avoid decomposition.

- Solvent : Use anhydrous THF for optimal stability .

- Stoichiometry : A 1:1 molar ratio of Grignard reagent to ZnCl₂ minimizes side reactions (e.g., homo-coupling, which accounts for <15% byproduct under controlled conditions) .

Advanced: How can cobalt-catalyzed cross-coupling reactions with this compound be optimized for aryl/heteroaryl bromides?

Cobalt catalysts (e.g., CoCl₂ with ligands) enable efficient coupling with electron-deficient aryl bromides (e.g., 2-bromopyrimidine) or substituted pyridines. Optimization strategies:

- Catalyst loading : 5–10 mol% CoCl₂ achieves yields >80% .

- Electrophile scope : Electron-poor substrates (e.g., 2-chloro-5-(trifluoromethyl)pyridine) show higher reactivity due to enhanced oxidative addition .

- Additives : 1,2-Diaminoethane improves catalyst stability and turnover .

Basic: What safety protocols are critical when handling this compound?

- Storage : Refrigerate at 2–8°C in airtight containers to prevent moisture absorption and decomposition .

- Exposure control : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water and consult a physician .

- Waste disposal : Neutralize with isopropanol before disposal to avoid exothermic reactions .

Advanced: How should researchers address contradictions in reported reaction yields or selectivity?

Contradictions often arise from variations in:

- Catalyst purity : Trace impurities in CoCl₂ can alter reaction pathways. Validate catalyst quality via ICP-MS .

- Substrate stoichiometry : Excess zinc reagent (1.3–1.5 equiv.) suppresses homo-coupling but may reduce electrophile conversion .

- Data triangulation : Compare multiple analytical methods (e.g., GC-MS, NMR) to confirm product ratios .

Basic: What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H NMR in THF-d₈ shows characteristic peaks for the methoxy group (δ 3.8 ppm) and benzyl protons (δ 4.2–4.5 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (expected [M]⁺ at m/z ≈ 199) .

- Titration : Iodometric titration quantifies active zinc content .

Advanced: What mechanistic insights exist for the transmetallation step in this compound synthesis?

The transmetallation mechanism involves:

- Zinc coordination : ZnCl₂ binds to the Grignard reagent’s benzyl group, displacing Mg²⁺.

- Solvent effects : THF stabilizes the zinc intermediate via Lewis acid-base interactions .

- Kinetic studies : Stopped-flow UV-Vis spectroscopy reveals a second-order rate dependence on Grignard and ZnCl₂ concentrations .

Basic: How does this compound compare to other benzylzinc reagents in reactivity?

- Electron-donating groups : The methoxy substituent enhances nucleophilicity compared to unsubstituted benzylzinc reagents.

- Stability : Less air-sensitive than benzylzinc bromide due to chloride’s lower hygroscopicity .

Advanced: What strategies mitigate side reactions in C–C bond-forming reactions using this reagent?

- Temperature control : Reactions at −20°C reduce undesired proto-demetalation.

- Electrophile activation : Use Pd(0) or Ni(0) catalysts for sp²–sp³ coupling, minimizing β-hydride elimination .

- Additives : Add 10 mol% TMEDA to stabilize the zinc reagent and improve selectivity .

Basic: What are the key applications of this compound in medicinal chemistry?

- Fragment coupling : Used to introduce methoxybenzyl motifs into drug candidates (e.g., kinase inhibitors) .

- Isotope labeling : Incorporates ¹³C or deuterium labels via quenching with labeled electrophiles .

Advanced: How can computational modeling predict the reactivity of this compound in new reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.